6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that contains both a benzimidazole and a dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2-diaminobenzene with a dithiolane derivative. One common method is the condensation of 1,2-diaminobenzene with 1,3-dithiolane-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The amino group on the benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The dithiolane ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. The benzimidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane derivatives: Compounds containing the 1,3-dithiolane ring, such as 1,3-dithiolane-2-thione.
Benzimidazole derivatives: Compounds containing the benzimidazole ring, such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.
Uniqueness
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is unique due to the combination of the dithiolane and benzimidazole rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63486-20-4 |
---|---|
Molekularformel |
C10H11N3S2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H11N3S2/c11-10-12-7-2-1-6(5-8(7)13-10)9-14-3-4-15-9/h1-2,5,9H,3-4H2,(H3,11,12,13) |
InChI-Schlüssel |
WTPDGCRXXGMZIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC3=C(C=C2)N=C(N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.